molecular formula C23H24N2O4 B11244377 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Cat. No.: B11244377
M. Wt: 392.4 g/mol
InChI Key: MIQYGXHIUSIOQC-UHFFFAOYSA-N
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Description

2-(3-Acetyl-2-methyl-1H-indol-1-yl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Formation of the Benzodioxepin Ring: This involves the cyclization of a suitable precursor, often through an intramolecular etherification reaction.

    Coupling Reaction: The final step involves coupling the indole derivative with the benzodioxepin derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxepin rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzodioxepin rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-Acetyl-2-methyl-1H-indol-1-yl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Indol-3-yl)-N-methylacetamide
  • 2-(1H-Indol-3-yl)-N-phenylacetamide
  • 2-(1H-Indol-3-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide

Uniqueness

2-(3-Acetyl-2-methyl-1H-indol-1-yl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to the presence of both the indole and benzodioxepin moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(3-acetyl-2-methylindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

InChI

InChI=1S/C23H24N2O4/c1-15-23(16(2)26)18-6-3-4-7-19(18)25(15)14-22(27)24-13-17-8-9-20-21(12-17)29-11-5-10-28-20/h3-4,6-9,12H,5,10-11,13-14H2,1-2H3,(H,24,27)

InChI Key

MIQYGXHIUSIOQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3)OCCCO4)C(=O)C

Origin of Product

United States

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